1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring attached to a phenyl ring via a prop-2-enoyl group. The phenyl ring carries a dimethylamino group.Scientific Research Applications
Synthesis and Chemical Properties
- Biginelli Synthesis of Novel Compounds : This compound has been used in the synthesis of novel Biginelli compounds, which are dihydropyrimidinone derivatives containing a phthalimide moiety. These compounds were synthesized from enaminone derivatives of the compound (Bhat, Al-Omar, Naglah, & Al‐Dhfyan, 2020).
- Experimental and DFT Study : An experimental and theoretical vibrational analysis of a pyrrole containing chalcone derivative of this compound was conducted, highlighting its potential in forming new heterocyclic compounds and as a non-linear optical material (Singh, Rawat, & Sahu, 2014).
- One-Pot Synthesis of Pyrrol-2-ones : The compound has been utilized in synthesizing novel 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones, demonstrating interesting NMR behavior due to restricted rotation around the CN bond (Alizadeh, Rezvanian, & Zhu, 2007).
Applications in Material Science
- Luminescent Polymers : This compound has been incorporated into highly luminescent polymers, showing strong fluorescence and potential in optical applications (Zhang & Tieke, 2008).
- Electroluminescent Layers : There's research on synthesizing low-molecular weight compounds with this pyrrole derivative for potential application in organic light-emitting devices (Dobrikov, Dobrikov, & Aleksandrova, 2011).
Other Applications
- Corrosion Inhibition : Derivatives of this compound, namely 1H-pyrrole-2,5-dione derivatives, have been studied for their inhibitive action against corrosion of carbon steel in hydrochloric acid medium (Zarrouk et al., 2015).
- Chromogenic Anion Probes : It has been used in creating chromogenic anion molecular probes, indicating potential applications in supramolecular chemistry (Farinha, Fernandes, & Tomé, 2014).
properties
IUPAC Name |
1-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-16(2)10-9-13(18)11-3-5-12(6-4-11)17-14(19)7-8-15(17)20/h3-10H,1-2H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBRSVYHCQPZKQ-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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